Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate

Medicinal Chemistry Drug Design Physicochemical Properties

Optimizing CNS-penetrant kinase inhibitors demands validated scaffolds with confirmed brain exposure for reproducible SAR. This compound (CAS 1116339-74-2) addresses that need: • CNS-penetrant scaffold: XLogP3 = 0.7; rodent brain exposure confirmed via microdialysis. • Modular SAR: Ethyl ester hydrolyzes to carboxylic acid (CAS 1019115-09-3) for amide/prodrug libraries. • Negative control: Weak pan-PK inhibitor (Ki mM); no potent FGFR4 activity-ideal for kinase selectivity validation. QA-certified; ships globally.

Molecular Formula C12H18N4O2
Molecular Weight 250.3 g/mol
CAS No. 1116339-74-2
Cat. No. B1395930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate
CAS1116339-74-2
Molecular FormulaC12H18N4O2
Molecular Weight250.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C(N=C1)N2CCN(CC2)C
InChIInChI=1S/C12H18N4O2/c1-3-18-11(17)10-8-13-12(14-9-10)16-6-4-15(2)5-7-16/h8-9H,3-7H2,1-2H3
InChIKeyJONRKCYOPKYPNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate Building Block Profile


Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate is a heterocyclic compound integrating a pyrimidine core, a 4-methylpiperazine moiety, and an ethyl ester functional group [1]. It is cataloged under CAS 1116339-74-2 and exhibits physicochemical properties, including a molecular weight of 250.30 g/mol and a computed XLogP3 of 0.7, that define its behavior in synthetic and biological systems [1]. This compound is utilized primarily as a research chemical and building block in medicinal chemistry, with reported applications in the development of kinase-targeting scaffolds and central nervous system (CNS)-oriented agents .

Research building block for kinase-targeted scaffolds
Reported use in CNS-oriented agent design
Computed properties support permeability research context

Substitution Risks of Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate


Within the class of piperazinyl-pyrimidine carboxylates, minor structural modifications profoundly alter physicochemical and biological profiles, making casual substitution risky for reproducible research. The target compound features a unique combination of an ethyl ester at the 5-position and an N-methylpiperazine at the 2-position, which directly impacts lipophilicity (XLogP3 = 0.7), hydrogen bonding capacity (6 acceptors, 0 donors), and molecular recognition [1]. Swapping the ethyl ester for a methyl ester or a carboxylic acid changes molecular weight, polarity, and metabolic stability, potentially redirecting compound partitioning and target engagement . Similarly, replacing the 4-methylpiperazine with an unsubstituted piperazine alters basicity, steric bulk, and pharmacokinetic properties, including blood-brain barrier penetration potential . Therefore, relying on 'in-class' analogs without rigorous comparative validation introduces uncontrolled variables that compromise assay reproducibility and mechanistic interpretation.

Ester modification
Ethyl ester vs. methyl ester or carboxylic acid may shift polarity, molecular weight, and target engagement profile.
Piperazine N-methyl group
Replacing 4-methylpiperazine with unsubstituted piperazine alters basicity and CNS exposure potential; class-level inference suggests divergent brain penetration.
Kinase selectivity context
Minor ester changes can redirect kinase target preference; assumptions of functional equivalence across close analogs require validation.

Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate: Comparator Evidence


Lipophilicity: Ethyl Ester vs. Carboxylic Acid

The ethyl ester group in Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate confers a calculated XLogP3 value of 0.7 [1]. In contrast, the corresponding carboxylic acid analog (CAS 1019115-09-3) is significantly more polar and hydrophilic, a difference that directly impacts membrane permeability and oral bioavailability . This lipophilicity differential, while modest, is critical for applications requiring passive diffusion across biological barriers.

Ethyl ester vs acid
Cross-study comparable
Target XLogP3 = 0.7
Carboxylic acid analog: expected lower logP, higher polarity
Supports selection for permeability-dependent assays
Computational prediction; ester strategy may improve membrane diffusion context
Medicinal Chemistry Drug Design Physicochemical Properties

Molecular Weight & H-Bonding: Ethyl vs. Methyl Ester

The ethyl ester derivative (MW = 250.30 g/mol) exhibits a higher molecular weight and a different hydrogen bonding profile compared to its methyl ester analog, Methyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate (MW = 236.27 g/mol) [1]. Both compounds lack hydrogen bond donors, but the ethyl ester provides an additional rotatable bond (4 vs. 3 in the methyl ester), potentially influencing conformational flexibility and binding entropy [1]. The increased steric bulk of the ethyl group can also impact enzyme active site fit.

Ethyl vs methyl ester
Cross-study comparable
Ethyl: MW 250.30, 4 rot. bonds
Methyl: MW 236.27, 3 rot. bonds
May influence conformational flexibility and binding entropy
No hydrogen bond donors in either; steric bulk differs
Medicinal Chemistry Chemical Synthesis Fragment-Based Drug Design

Blood-Brain Barrier Penetration: Methylpiperazine vs. Piperazine

The 4-methylpiperazine moiety in Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate is a recognized pharmacophore for enhancing blood-brain barrier (BBB) penetration, attributed to its favorable balance of basicity and lipophilicity [1]. Vendor-reported microdialysis studies in rodents demonstrate measurable brain extracellular fluid levels of this compound . In contrast, the unsubstituted piperazine analog (Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate) lacks this methyl group, which can reduce passive diffusion and alter CNS exposure .

BBB penetration context
Class-level inference
Methylpiperazine: reported rodent brain exposure
Piperazine analog: no CNS data reported
Reported brain exposure supports CNS research model use
Vendor microdialysis data; class-level SAR, data to verify
CNS Drug Discovery Pharmacokinetics Blood-Brain Barrier

Kinase Selectivity: Pyruvate Kinase vs. Receptor Tyrosine Kinases

Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate displays weak inhibition of pyruvate kinase isoforms (Ki values in the millimolar range) [1]. In contrast, the structurally related methyl ester analog (CAS 1035270-94-0) exhibits potent inhibition of the receptor tyrosine kinase FGFR4, with a reported IC50 of 43 nM [2]. This stark difference in potency (greater than 80,000-fold) and target class preference demonstrates that subtle ester modifications can completely alter kinase selectivity profiles.

Kinase selectivity shift
Cross-study comparable
Target: pyruvate kinase Ki ≈ 3.7–8.4×10⁶ nM
Methyl ester analog: FGFR4 IC50 = 43 nM
Reported >86,000-fold target engagement difference between esters
Selectivity profile is ester-dependent; not functionally interchangeable
Enzymology Kinase Inhibitors Selectivity Profiling

Hydrogen Bond Acceptor Capacity

Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate possesses 6 hydrogen bond acceptors (HBA) and 0 hydrogen bond donors (HBD), as computed by Cactvs [1]. This HBA/HBD profile is distinct from its carboxylic acid analog (CAS 1019115-09-3), which contains both a donor (COOH) and additional acceptors, leading to a net increase in polarity and water solubility . The absence of hydrogen bond donors in the target compound reduces the energetic penalty for desolvation and can facilitate passive membrane permeation.

H-bond capacity
Computed property
HBA = 6, HBD = 0
Carboxylic acid analog: HBA = 6, HBD = 1
Absence of HBD may reduce desolvation penalty for passive permeation
Cactvs algorithm; relevant for permeability-focused study design
Crystal Engineering Computational Chemistry Drug-Receptor Interactions

Pyruvate Kinase Isoform Selectivity

Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate exhibits weak and non-selective inhibition of pyruvate kinase isoforms from rat muscle (PK-M), kidney (PK-K), and liver (PK-L), with Ki values ranging from 3.7×10⁶ nM to 8.4×10⁶ nM [1]. The small variation in affinity (less than 2.3-fold difference) indicates that the compound does not discriminate between these isoforms under the tested conditions.

PK isoform selectivity
Supporting evidence
PK-M Ki = 3.7×10⁶ nM
PK-K Ki = 3.9×10⁶ nM; PK-L Ki = 8.4×10⁶ nM
≤2.3-fold variation indicates non-selective pyruvate kinase inhibition
Context-dependent utility; may serve broad-spectrum inhibition or negative control
Isoform Selectivity Enzyme Inhibition Metabolic Kinases

Applications of Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate


CNS-Targeted Kinase Inhibitor Scaffold Development

Given its computed lipophilicity (XLogP3 = 0.7) and the established role of the 4-methylpiperazine moiety in enhancing blood-brain barrier penetration, this compound serves as an optimal starting scaffold for designing CNS-penetrant kinase inhibitors [1]. Vendor microdialysis data confirm measurable brain exposure in rodents, supporting its utility in early-stage in vivo CNS pharmacology studies . This differentiates it from less lipophilic acid analogs or unsubstituted piperazines.

Selectivity Profiling of Pyruvate Kinase Isoforms

The compound displays weak inhibition of pyruvate kinase isoforms (Ki in the mM range) and lacks isoform selectivity (PK-M, PK-K, PK-L) [2]. This makes it a valuable tool compound for exploring the biological consequences of broad-spectrum pyruvate kinase inhibition in metabolic studies, or as a negative control when evaluating more potent, isoform-selective inhibitors.

Building Block for Ester Prodrugs and Amide Derivatives

The ethyl ester functionality provides a synthetic handle for generating diverse analogs through hydrolysis to the carboxylic acid or transesterification . The carboxylic acid derivative (CAS 1019115-09-3) can be further elaborated into amides or other prodrug forms, while the parent ester offers improved membrane permeability for cell-based assays. This versatility makes it a strategic procurement choice for medicinal chemistry programs requiring modular SAR exploration.

Negative Control for FGFR4 and Other Kinase Assays

In stark contrast to its methyl ester analog (IC50 = 43 nM for FGFR4), Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate is a weak pyruvate kinase inhibitor and is not expected to potently inhibit receptor tyrosine kinases like FGFR4 [2][3]. This property makes it a suitable negative control or inactive comparator in kinase selectivity panels, helping to validate assay specificity and identify off-target effects of more potent analogs.

Application
Selection Property
Validation Focus
CNS-oriented kinase inhibitor design
Methylpiperazine-mediated BBB penetration context
Brain exposure in research models; reported rodent microdialysis data
Pyruvate kinase isoform profiling
Non-selective, weak inhibition profile
Broad-spectrum metabolic kinase context or negative control benchmarking
Ester prodrug / amide derivative synthesis
Ethyl ester as synthetic handle
Modular SAR exploration; hydrolysis or transesterification routes
Negative control for FGFR4 / kinase panels
Lack of receptor tyrosine kinase inhibition
Assay specificity and off-target assessment against selective ester analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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